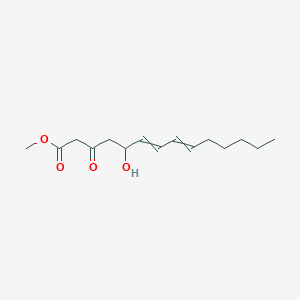![molecular formula C10H18 B14502468 2,2,3,3-Tetramethylbicyclo[2.2.0]hexane CAS No. 64141-43-1](/img/structure/B14502468.png)
2,2,3,3-Tetramethylbicyclo[2.2.0]hexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,3-Tetramethylbicyclo[2.2.0]hexane is a bicyclic hydrocarbon with a unique structure characterized by two fused cyclobutane rings. This compound is notable for its high degree of strain due to the presence of four-membered rings, which makes it an interesting subject of study in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-Tetramethylbicyclo[2.2.0]hexane typically involves the [2+2] cycloaddition reaction. One common method starts with the reaction of dimethyl acetylenedicarboxylate with (E)-1,4-dichlorobut-2-ene, followed by a series of steps to form the desired bicyclic structure .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. This often includes optimizing reaction conditions to improve yield and purity.
化学反応の分析
Types of Reactions: 2,2,3,3-Tetramethylbicyclo[2.2.0]hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or alcohols.
Reduction: Reduction reactions can lead to the formation of alkanes or other reduced derivatives.
Substitution: Halogenation and other substitution reactions are possible, often using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst are frequently used.
Substitution: Halogenation can be achieved using chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alkanes.
科学的研究の応用
2,2,3,3-Tetramethylbicyclo[2.2.0]hexane has several applications in scientific research:
Chemistry: It serves as a model compound for studying the effects of ring strain and the reactivity of bicyclic systems.
Biology and Medicine: While specific biological applications are limited, its derivatives may be explored for potential pharmaceutical uses.
作用機序
The mechanism by which 2,2,3,3-Tetramethylbicyclo[2.2.0]hexane exerts its effects is primarily related to its high ring strain and reactivity. The molecular targets and pathways involved are often studied to understand the compound’s behavior in various chemical reactions .
類似化合物との比較
- 2,2,3,3-Tetramethylbicyclo[2.2.1]heptane
- 8,8-Diethylbicyclo[3.2.1]octane
- 3-Isopropylbicyclo[3.2.0]heptane
Comparison: 2,2,3,3-Tetramethylbicyclo[2.2.0]hexane is unique due to its high degree of ring strain and the presence of two fused cyclobutane rings. This distinguishes it from other similar compounds, which may have different ring sizes and degrees of strain .
特性
CAS番号 |
64141-43-1 |
|---|---|
分子式 |
C10H18 |
分子量 |
138.25 g/mol |
IUPAC名 |
2,2,3,3-tetramethylbicyclo[2.2.0]hexane |
InChI |
InChI=1S/C10H18/c1-9(2)7-5-6-8(7)10(9,3)4/h7-8H,5-6H2,1-4H3 |
InChIキー |
KRCXIMSZULVSRM-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC2C1(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Methylsulfanyl)-1,3-diphenyl-1H-pyrimido[5,4-e][1,3,4]thiadiazine](/img/structure/B14502392.png)

![2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethyl 4-aminobenzoate](/img/structure/B14502406.png)
![N-(3-{[3-(Tridecyloxy)propyl]amino}propyl)octadecanamide](/img/structure/B14502419.png)

![1,3-Di-tert-butyl-5-[(phenylsulfanyl)methyl]benzene](/img/structure/B14502423.png)

![6-Decyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14502435.png)




![Bis(2-methylphenyl)[(triethylgermyl)ethynyl]arsane](/img/structure/B14502470.png)

